HG-7-85-01 -

HG-7-85-01

Catalog Number: EVT-270820
CAS Number:
Molecular Formula: C31H31F3N6O2S
Molecular Weight: 608.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HG-7-85-01 is a type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRalpha, Kit, and Src kinases.
Overview

HG-7-85-01 is a small-molecule inhibitor classified as a type II tyrosine kinase inhibitor, primarily targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia. This compound has garnered attention due to its potent activity against both wild-type and mutant forms of BCR-ABL, particularly the T315I mutation, which is known for conferring resistance to many existing therapies. The development of HG-7-85-01 addresses the need for effective treatment options in cases where resistance to traditional inhibitors occurs.

Source and Classification

HG-7-85-01 was discovered through systematic screening and optimization of analogs derived from thiazolo[5,4-b]pyridine scaffolds. It is classified as a type II inhibitor because it binds to the inactive conformation of tyrosine kinases, which allows it to inhibit the enzymatic activity of BCR-ABL effectively. The compound has shown significant promise in preclinical studies, demonstrating efficacy in inhibiting cell proliferation in BCR-ABL-positive cell lines.

Synthesis Analysis

The synthesis of HG-7-85-01 involves several key steps that optimize the thiazolo[5,4-b]pyridine core structure. The synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors.
  2. Key Reactions: The process typically involves:
    • Aldol reactions to form intermediates.
    • Cyclization reactions to construct the thiazolo[5,4-b]pyridine framework.
    • Functional group modifications, such as alkylation or acylation, to achieve the desired chemical properties.

Iterative synthesis and cellular assays have led to the identification of HG-7-85-01 as the most promising candidate among 120 analogs tested for biological activity against BCR-ABL-expressing cells .

Molecular Structure Analysis

The molecular structure of HG-7-85-01 can be described as follows:

  • Molecular Formula: C12_{12}H10_{10}N4_{4}S
  • Molecular Weight: Approximately 246.30 g/mol
  • Structural Features: The compound consists of a thiazole ring fused with a pyridine moiety, along with various substituents that enhance its binding affinity and selectivity towards BCR-ABL.

The three-dimensional conformation allows for optimal interaction with the ATP-binding site of the target kinase, which is crucial for its inhibitory action.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of HG-7-85-01 include:

  1. Formation of Thiazolo[5,4-b]pyridine: This is achieved through cyclization reactions that create the core structure.
  2. Alkylation Reactions: These reactions introduce alkyl groups that improve solubility and bioavailability.
  3. Acylation Reactions: Modifications through acylation can enhance potency by altering interactions with the target protein.

These reactions are carefully optimized to ensure high yield and purity of the final product .

Mechanism of Action

HG-7-85-01 exerts its therapeutic effects through a multi-faceted mechanism:

  1. Inhibition of BCR-ABL Activity: By binding to the inactive conformation of BCR-ABL, HG-7-85-01 prevents ATP from binding, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation.
  2. Selective Targeting: The compound shows selectivity for BCR-ABL over other kinases, minimizing off-target effects and enhancing therapeutic efficacy.
  3. Resistance Overcoming: HG-7-85-01 has demonstrated effectiveness against resistant mutations like T315I, making it a valuable option for patients who have failed previous therapies .
Physical and Chemical Properties Analysis

HG-7-85-01 exhibits several notable physical and chemical properties:

  1. Solubility: The compound is soluble in common organic solvents, which facilitates its formulation for biological assays.
  2. Stability: It maintains stability under physiological conditions, allowing for effective cellular uptake and prolonged action within target cells.
  3. Melting Point and Boiling Point: Specific thermal properties are yet to be fully characterized but are critical for understanding its behavior under various conditions.

These properties are essential for developing formulations suitable for clinical use.

Applications

HG-7-85-01 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: It is primarily investigated as a treatment option for chronic myeloid leukemia, particularly in cases resistant to first-line therapies.
  2. Biological Research: The compound serves as a tool for studying BCR-ABL signaling pathways and understanding resistance mechanisms in leukemia cells.
  3. Drug Development: As a lead compound, HG-7-85-01 may inspire further modifications leading to new therapies targeting other resistant mutations or related kinases.

Properties

Product Name

HG-7-85-01

IUPAC Name

3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C31H31F3N6O2S

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C31H31F3N6O2S/c1-2-39-12-14-40(15-13-39)18-22-8-9-23(17-24(22)31(32,33)34)35-28(42)21-5-3-4-20(16-21)25-10-11-26-29(36-25)43-30(37-26)38-27(41)19-6-7-19/h3-5,8-11,16-17,19H,2,6-7,12-15,18H2,1H3,(H,35,42)(H,37,38,41)

InChI Key

VTWWRKFUHCSCEW-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

HG-7-85-01

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.